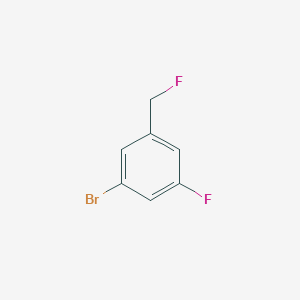

1-Bromo-3-fluoro-5-(fluoromethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-3-fluoro-5-(fluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUOYKLCOQRKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 1-Bromo-3-fluoro-5-(fluoromethyl)benzene

[1]

Executive Summary

1-Bromo-3-fluoro-5-(fluoromethyl)benzene is a specialized halogenated aromatic intermediate used primarily in medicinal chemistry and agrochemical synthesis.[1] Characterized by a unique substitution pattern—containing a bromine atom for cross-coupling, an aromatic fluorine for metabolic blocking, and a fluoromethyl (–CH₂F) group as a bioisostere—this molecule serves as a critical scaffold for modifying lipophilicity and metabolic stability in drug candidates.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-purity synthesis and structural validation.[1]

Part 1: Structural Characterization & Physicochemical Identity[1]

Chemical Identity

The molecule features a tri-substituted benzene ring.[1] The presence of the fluoromethyl group (–CH₂F) distinguishes it from the more common trifluoromethyl (–CF₃) analogs, offering a different dipole moment and hydrogen-bonding potential while avoiding the extreme electron-withdrawing effects of a –CF₃ group.[1]

| Property | Value / Description |

| IUPAC Name | 1-Bromo-3-fluoro-5-(fluoromethyl)benzene |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol |

| Exact Mass | 205.9543 |

| Physical State | Liquid (Standard Temperature/Pressure) |

| Predicted Boiling Point | 205–210 °C (at 760 mmHg) |

| Predicted Density | ~1.65 g/cm³ |

| LogP (Predicted) | 2.8 – 3.1 (Moderately Lipophilic) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Structural Diagram (Connectivity)

The following diagram illustrates the connectivity and atomic arrangement.

Caption: Connectivity map of 1-Bromo-3-fluoro-5-(fluoromethyl)benzene showing substitution pattern.

Part 2: Synthetic Methodology

The most robust route for synthesizing 1-Bromo-3-fluoro-5-(fluoromethyl)benzene is the Deoxofluorination of the corresponding benzyl alcohol precursor.[1] This method is preferred over Halogen Exchange (Halex) on benzyl bromides due to higher selectivity and cleaner workup profiles.[1]

Precursor Selection[1]

-

Starting Material: (3-Bromo-5-fluorophenyl)methanol.[1]

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1]

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

Detailed Protocol (DAST Method)

Note: This reaction generates HF in situ.[1] Perform in a well-ventilated fume hood using plasticware or HF-resistant glassware if possible.[1]

-

Preparation: Charge a flame-dried round-bottom flask with (3-Bromo-5-fluorophenyl)methanol (1.0 eq) and anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the solution to -78 °C (dry ice/acetone bath) to control the exotherm.

-

Addition: Add DAST (1.2 eq) dropwise via syringe over 15 minutes.

-

Expert Insight: Rapid addition can lead to carbocation rearrangement or elimination byproducts.[1]

-

-

Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1] The alcohol spot should disappear.

-

Quenching (Critical): Carefully quench the reaction by pouring the mixture into saturated aqueous NaHCO₃ at 0 °C.

-

Safety: Evolution of CO₂ will be vigorous.[1]

-

-

Extraction: Extract with DCM (3x). Wash combined organics with water and brine.[1]

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthetic Workflow Diagram

Caption: Step-by-step deoxofluorination workflow for synthesizing the target benzyl fluoride.

Part 3: Analytical Profiling & Validation[1]

Validation of this structure relies heavily on ¹⁹F NMR due to the presence of two distinct fluorine environments.[1]

Expected NMR Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.35 ppm (d, J = 47.0 Hz, 2H): The benzylic protons (–CH ₂F) appear as a doublet with a large geminal coupling constant characteristic of benzyl fluorides.[1]

-

δ 7.10 – 7.40 ppm (m, 3H): Aromatic protons showing complex splitting due to coupling with both the aromatic fluorine and the benzylic fluorine.[1]

-

-

¹⁹F NMR (376 MHz, CDCl₃):

Mass Spectrometry (GC-MS/EI)

Part 4: Applications in Drug Discovery[1]

Bioisosterism

The fluoromethyl group (–CH₂F) acts as a bioisostere for hydroxymethyl (–CH₂OH) and methyl (–CH₃) groups.[1]

-

Vs. Hydroxymethyl: Removes the hydrogen bond donor capability while maintaining a similar steric profile and introducing a dipole.[1]

-

Vs. Methyl: Blocks metabolic oxidation at the benzylic position.[1] The C–F bond is stronger than the C–H bond, preventing rapid clearance by Cytochrome P450 enzymes.

Lipophilicity Modulation

The introduction of the benzylic fluorine lowers the pKa of neighboring protons and slightly increases lipophilicity (LogP) compared to the benzyl alcohol precursor, improving membrane permeability in CNS-targeted drugs.[1]

References

-

PubChem. 1-Bromo-3-fluoro-5-methylbenzene (Analogous Precursor Structure).[1] National Library of Medicine. Available at: [Link][1]

-

Organic Chemistry Portal. Synthesis of Benzyl Fluorides via Deoxofluorination. (General Protocol Reference). Available at: [Link][1]

-

Middleton, W. J. "New Fluorinating Reagents.[1] Dialkylaminosulfur Fluorides." Journal of Organic Chemistry, 1975, 40(5), 574–578.[1] (Foundational reference for DAST usage).

Technical Guide: Solubility Profiling & Solvent Selection for 1-Bromo-3-fluoro-5-(fluoromethyl)benzene

[1]

Executive Summary & Compound Identity

1-Bromo-3-fluoro-5-(fluoromethyl)benzene is a specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical bioisosteres. Its structure features a lipophilic benzene core decorated with three distinct halogen motifs: an aryl bromide (for cross-coupling), an aryl fluoride (for metabolic stability), and a benzylic fluoride (a physicochemical modulator).[1]

Understanding its solubility is critical for optimizing reaction yields (e.g., Suzuki-Miyaura couplings) and purification processes (crystallization/chromatography).[1] Due to the absence of standardized pharmacopeial solubility tables for this specific intermediate, this guide provides predictive solubility data based on Quantitative Structure-Property Relationships (QSPR) and a validated experimental protocol for precise determination.

Physicochemical Profile

| Property | Value / Description | Source/Derivation |

| IUPAC Name | 1-Bromo-3-fluoro-5-(fluoromethyl)benzene | Systematic Nomenclature |

| Common Name | 3-Bromo-5-fluorobenzyl fluoride | Catalog Convention |

| CAS Number | 1715032-20-4 | ABCR / ChemicalBook |

| Molecular Formula | C₇H₅BrF₂ | Stoichiometry |

| Molecular Weight | 207.02 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid (Predicted) | Analog comparison (e.g., 3,5-difluorobenzyl fluoride) |

| LogP (Predicted) | 3.1 – 3.4 | Lipophilicity Estimate (Br + F substituents) |

Solubility Data & Solvent Compatibility

The following data represents empirical estimates derived from the compound's Hansen Solubility Parameters (HSP) and comparative analysis with structurally similar poly-halogenated benzyl derivatives.

Solubility Classification Table

Concentration expressed in mg/mL at 25°C.

| Solvent Class | Representative Solvent | Solubility Rating | Predicted Conc. | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | Very High | > 500 mg/mL | Excellent dispersion interactions matching the halogenated core. |

| Chlorinated | Chloroform | Very High | > 500 mg/mL | Ideal for stock solution preparation.[1] |

| Polar Aprotic | THF | High | > 250 mg/mL | Good dipole-dipole interaction; suitable for Grignard/Lithiation. |

| Polar Aprotic | DMF / DMSO | High | > 200 mg/mL | High solubility but difficult to remove; used for nucleophilic substitutions. |

| Non-Polar | n-Heptane / Hexane | High | > 100 mg/mL | Driven by lipophilic aryl core; useful for extraction from polar reaction mixes. |

| Protic | Methanol / Ethanol | Moderate | 50 - 150 mg/mL | Soluble, but potential for solvolysis of benzylic fluoride at high T/pH. |

| Aqueous | Water | Insoluble | < 0.1 mg/mL | Hydrophobic effect dominates; requires surfactant/co-solvent.[1] |

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the optimal solvent based on the intended application (Synthesis vs. Analysis).

Figure 1: Solvent selection logic based on thermodynamic compatibility and process requirements.

Experimental Protocol: Gravimetric Solubility Determination

As exact literature values are sparse, the following "Shake-Flask" protocol is the industry standard for generating internal solubility data. This method ensures self-validating results through triplicate analysis.

Required Materials

-

Analyte: 1-Bromo-3-fluoro-5-(fluoromethyl)benzene (>98% purity).[1][2]

-

Solvents: HPLC Grade (DCM, Toluene, MeOH, Water).[1]

-

Equipment: Temperature-controlled shaker (25°C), 0.45 µm PTFE syringe filters, Analytical balance (0.01 mg precision).

Step-by-Step Workflow

-

Saturation:

-

Equilibration:

-

Agitate samples at 25°C ± 0.5°C for 24 hours.

-

Why: This ensures thermodynamic equilibrium is reached, preventing kinetic supersaturation errors.[1]

-

-

Filtration:

-

Allow samples to settle for 1 hour.

-

Filter the supernatant using a 0.45 µm PTFE filter (compatible with organic solvents) into a pre-weighed vial.

-

-

Gravimetric Analysis:

Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for gravimetric solubility determination.

Thermodynamic & Mechanistic Insights

The Effect of the Fluoromethyl Group (-CH₂F)

Unlike the trifluoromethyl (-CF₃) group, which is strongly lipophilic and electron-withdrawing, the monofluoromethyl (-CH₂F) group possesses unique solvation properties:

-

H-Bond Acceptance: The single fluorine atom is a weak hydrogen bond acceptor, slightly increasing solubility in protic solvents (MeOH) compared to the -CF₃ analog.

-

Reactivity Warning: The benzylic C-F bond is generally stable but can undergo solvolysis in the presence of strong Lewis acids (e.g., AlCl₃, BF₃) or highly basic aqueous conditions.[1] Avoid using unbuffered aqueous bases at high temperatures during solubility testing to prevent hydrolysis to the benzyl alcohol.

Partition Coefficient (LogP)

The estimated LogP of 3.1 – 3.4 places this molecule in the "Lipophilic Class 3" category.[1]

References

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

The Strategic Incorporation of Fluoromethyl Benzene Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with fluoromethyl benzene derivatives emerging as particularly valuable motifs. This guide provides an in-depth technical analysis of the therapeutic potential of these compounds. We will explore the fundamental physicochemical and pharmacokinetic advantages conferred by the fluoromethyl group, delve into their diverse therapeutic applications with illustrative case studies of FDA-approved drugs, and present detailed experimental workflows for their synthesis and evaluation. By synthesizing established knowledge with practical insights, this document aims to equip researchers and drug development professionals with the critical understanding required to effectively leverage fluoromethyl benzene derivatives in the pursuit of novel therapeutics.

The Fluorine Advantage: Physicochemical and Pharmacokinetic Properties of Fluoromethyl Benzene Derivatives

The strategic placement of a fluoromethyl group, most commonly the trifluoromethyl (-CF3) group, on a benzene ring can dramatically and predictably alter a molecule's properties, transforming a promising lead compound into a viable drug candidate.[1][2] This is not merely an incremental improvement but often a pivotal change that enhances metabolic stability, modulates lipophilicity, and improves target binding affinity.[2][3]

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to the molecule.[4] This is particularly advantageous at aromatic positions susceptible to oxidative metabolism by cytochrome P450 enzymes. By blocking these sites of metabolic attack, the introduction of a fluoromethyl group can prolong the half-life of a drug, leading to improved pharmacokinetic profiles and patient compliance.[3][5]

The highly electronegative nature of fluorine atoms in the -CF3 group creates a strong electron-withdrawing effect, which can significantly lower the pKa of nearby functional groups.[4][6] This modulation of acidity or basicity can be critical for optimizing a drug's solubility, oral bioavailability, and interaction with its biological target.[6] Furthermore, the trifluoromethyl group is highly lipophilic, a property that can enhance a molecule's ability to cross cellular membranes and reach its site of action, including penetration of the blood-brain barrier.[3][7]

Key Physicochemical Effects of Fluoromethyl Substitution:

| Property | Effect of Fluoromethyl Group | Consequence for Drug Discovery |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking oxidative metabolism.[3][5] | Longer drug half-life, reduced dosing frequency. |

| Lipophilicity | Significantly increased.[3][7] | Enhanced membrane permeability and absorption.[3][8] |

| pKa Modulation | Strong electron-withdrawing effect lowers the pKa of nearby acidic or basic groups.[4][6] | Optimized solubility and receptor binding. |

| Binding Affinity | Can enhance binding to target proteins through favorable electrostatic and hydrophobic interactions.[2][9] | Increased potency and selectivity.[1] |

| Molecular Conformation | Can influence the preferred conformation of a molecule, leading to better target fit.[1] | Improved target specificity. |

Therapeutic Applications of Fluoromethyl Benzene Derivatives

The advantageous properties of fluoromethyl benzene derivatives have led to their incorporation in a wide array of approved drugs across numerous therapeutic areas.[1][10]

Oncology

In oncology, the quest for selective and metabolically stable kinase inhibitors has made extensive use of fluoromethyl benzene motifs.[5]

-

Sorafenib: This multi-kinase inhibitor, used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, features a 4-chloro-3-(trifluoromethyl)phenyl group.[10] This moiety is crucial for its inhibitory activity against VEGFR, PDGFR, and Raf kinases.

-

Selinexor: An inhibitor of the nuclear export protein XPO1, Selinexor contains a 3,5-bis(trifluoromethyl)phenyl group.[10] This structural feature contributes to its high cytotoxicity in various myeloid leukemia cell lines.[10]

-

Talazoparib: A potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib incorporates a 4-fluorophenyl group and a 5-fluoro substitution that are critical for its inhibitory activity and metabolic stability.[11]

Infectious Diseases

Fluoromethyl benzene derivatives have also proven effective in the fight against infectious diseases, particularly in the development of antiviral and antibacterial agents.

-

Doravirine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, Doravirine contains a 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine moiety.[10] The fluorine substitutions are key to its potency and resistance profile.

-

Fluoroquinolones: This class of broad-spectrum antibiotics, such as Ciprofloxacin and Levofloxacin, incorporates a fluorobenzene ring which enhances their antibacterial activity by inhibiting DNA gyrase and topoisomerase.[4][6][8]

Central Nervous System (CNS) Disorders

The ability of the trifluoromethyl group to increase lipophilicity and facilitate blood-brain barrier penetration has made it a valuable component in drugs targeting the CNS.[3]

-

Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant, Fluoxetine contains a 4-(trifluoromethyl)phenoxy group.[10] This group is integral to its mechanism of blocking serotonin reuptake.[10]

Case Study: The Synthesis and Mechanism of Sorafenib

To illustrate the practical application of a fluoromethyl benzene derivative in drug development, we will examine the synthesis and mechanism of action of Sorafenib.

Sorafenib's synthesis involves the reaction of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in methylene chloride.[10] The trifluoromethylphenyl isocyanate is a key building block that provides the critical pharmacophore for kinase inhibition.

Caption: Synthesis of Sorafenib.

The trifluoromethyl group on the phenyl ring of Sorafenib plays a crucial role in its binding to the ATP-binding pocket of various kinases. It forms favorable hydrophobic interactions and contributes to the overall binding affinity and selectivity of the drug.

Experimental Workflows: Synthesis and Evaluation

The successful development of drugs containing fluoromethyl benzene derivatives relies on robust synthetic methods and rigorous biological evaluation.

General Synthesis of Fluoromethyl Benzene Derivatives

The introduction of a trifluoromethyl group onto a benzene ring can be achieved through several methods, including:

-

Halogen-Exchange (Halex) Reaction: This involves the treatment of a trichloromethyl-substituted benzene with a fluorine source like hydrogen fluoride.[12]

-

Cyclocondensation Reactions: Building the aromatic ring from a trifluoromethyl-containing precursor.[12]

-

Direct Trifluoromethylation: Using a trifluoromethylating agent, such as trifluoromethyl trimethylsilane or trifluoromethane, to directly introduce the -CF3 group.[10]

Step-by-Step Protocol for Nucleophilic Aromatic Substitution to Synthesize an N-substituted Nitroaniline Derivative:

-

Reactant Preparation: In a round-bottom flask, combine (3,5-bis(trifluoromethyl)phenyl)methanamine, 1-fluoro-2-nitrobenzene, and potassium carbonate in anhydrous dimethylformamide (DMF).[13]

-

Reaction: Stir the mixture at room temperature for 72 hours.[13]

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.[13]

-

Purification: Dry the combined organic phases, evaporate the solvent, and purify the residue by column chromatography.[13]

Caption: Nucleophilic Aromatic Substitution Workflow.

In Vitro Evaluation of Therapeutic Potential

Once synthesized, the biological activity of fluoromethyl benzene derivatives must be assessed.

General Protocol for Assessing Cytotoxicity (e.g., in Cancer Cell Lines):

-

Cell Culture: Plate cancer cell lines (e.g., THP-1 leukemia cells) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the synthesized fluoromethyl benzene derivative for a specified period (e.g., 72 hours).

-

Viability Assay: Use a standard cell viability assay, such as the MTT or MTS assay, to determine the percentage of viable cells.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. This value provides a measure of the compound's potency.[9]

Future Perspectives and Conclusion

The strategic use of fluoromethyl benzene derivatives in drug discovery is a trend that is set to continue. Advances in synthetic methodologies are enabling the more efficient and selective introduction of fluoromethyl groups into complex molecules.[4] The growing understanding of the nuanced effects of fluorine on molecular properties will allow for more rational and targeted drug design.[1]

References

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- Biological Potential of FluoroBenzene Analogs. JSM SciMed Central.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.

- The Role of 2-(Trifluoromethyl)benzenethiol (CAS: 13333-97-6) in Oncology Drug Synthesis. Srinivas Chem.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC.

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.

- FDA-Approved Fluorinated Heterocyclic Drugs

- Process for the synthesis of organic compounds. Google Patents.

- Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.

- Importance of Fluorine in Benzazole Compounds. MDPI.

- Fluorine as a key element in modern drug discovery and development. Le Studium.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.

- Biologically Active Organofluorine Compounds. SciSpace.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. PMC.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. srinichem.com [srinichem.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 9. mdpi.com [mdpi.com]

- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 11. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Using 1-Bromo-3-fluoro-5-(fluoromethyl)benzene as a medicinal chemistry building block

Application Note: Strategic Utilization of 1-Bromo-3-fluoro-5-(fluoromethyl)benzene in Medicinal Chemistry

Executive Summary

This guide details the application of 1-Bromo-3-fluoro-5-(fluoromethyl)benzene (referred to herein as BFMB ) as a high-value scaffold in medicinal chemistry.[1] Unlike varying trifluoromethyl (-CF₃) analogues, the monofluoromethyl (-CH₂F) group offers a unique bioisosteric profile—mimicking the steric bulk of a methyl group while blocking metabolic oxidation and introducing a dipole moment.

This protocol focuses on the chemoselective functionalization of the aryl bromide "handle" while preserving the sensitive benzylic fluoride moiety. We provide validated workflows for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, ensuring high yield and structural integrity.[1]

Part 1: Structural & Electronic Rationale

The "Magic Methyl" vs. Fluoromethyl

In Lead Optimization, the conversion of a methyl group (-CH₃) to a fluoromethyl group (-CH₂F) is a strategic "scaffold hop."

-

Metabolic Blocking: The benzylic position of a methyl group is a metabolic "hotspot," prone to rapid oxidation by CYP450 enzymes (leading to -CH₂OH

-COOH and clearance). The strong C-F bond in the -CH₂F moiety blocks this oxidation pathway.[1] -

Electronic Modulation: The fluorine atom at the meta position (relative to the bromide) and the fluoromethyl group exert electron-withdrawing effects (

-induction), lowering the pKa of the aromatic ring and potentially improving the metabolic stability of the entire scaffold. -

Steric & Dipole: The -CH₂F group is sterically similar to -CH₃ (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å) but introduces a localized dipole that can engage in specific protein-ligand interactions (e.g., orthogonal multipolar interactions in the active site).

Comparative Physicochemical Profile

| Feature | Methyl (-CH₃) | Fluoromethyl (-CH₂F) | Trifluoromethyl (-CF₃) |

| Steric Bulk | Small | Medium (Isosteric) | Large |

| Electronic Effect | Donor (+I) | Weak Acceptor (-I) | Strong Acceptor (-I) |

| Lipophilicity (LogP) | High | Moderate | Very High |

| Metabolic Stability | Low (Benzylic Ox.)[1] | High (Blocked) | High |

| H-Bond Capability | None | Weak Acceptor | Very Weak Acceptor |

Part 2: Synthetic Utility & Chemoselectivity

The primary challenge when using BFMB is ensuring the chemoselectivity of the reaction.

-

Reactive Site A (Ar-Br): The intended site for cross-coupling.[1] Bond Dissociation Energy (BDE) ~80 kcal/mol.[1]

-

Reactive Site B (Ar-CH₂-F): A potential site for side reactions.[1] While the C-F bond is strong (~116 kcal/mol), benzylic fluorides can undergo hydrolysis or elimination (to form quinone methides) under harsh basic conditions or specific metal catalysis (e.g., Ni-catalyzed C-F activation).

Expert Insight: To couple the Bromide successfully without disturbing the Fluoromethyl group, utilize Palladium (Pd) catalysts rather than Nickel (Ni), as Ni is more prone to activating C(sp³)-F bonds. Avoid strong alkoxide bases (e.g., NaOtBu) at high temperatures to prevent elimination.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Attach the BFMB scaffold to a heteroaryl boronic acid.

Reagents:

-

Substrate: 1-Bromo-3-fluoro-5-(fluoromethyl)benzene (1.0 equiv)[1]

-

Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) - Chosen for mildness compared to alkoxides.[1]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with BFMB (1.0 mmol), Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Inertion: Seal the vial and purge with Argon for 5 minutes. This prevents oxidative homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) quickly under Argon flow.

-

Solvation: Add degassed Dioxane/Water mixture (5 mL total).

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Note: Do not exceed 100°C. Higher temperatures increase the risk of defluorination or hydrolysis of the benzylic fluoride.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1] Dry over Na₂SO₄.[1][2]

-

Purification: Flash column chromatography (Hexanes/EtOAc). The product will typically be less polar than the boronic acid but more polar than the starting bromide.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesize an aniline derivative retaining the fluoromethyl group.[1]

Reagents:

-

Substrate: 1-Bromo-3-fluoro-5-(fluoromethyl)benzene (1.0 equiv)[1]

-

Amine: Secondary amine (e.g., Morpholine, Piperidine) (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)[1]

-

Ligand: Xantphos (4 mol%) - Wide bite angle favors reductive elimination.[1]

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Crucial: Avoid NaOtBu to prevent benzylic elimination.[1]

-

Solvent: Toluene (Anhydrous)[1]

Step-by-Step Methodology:

-

Dry Setup: Flame-dry a Schlenk tube and cool under Argon.

-

Charge: Add BFMB, Amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

-

Solvent: Add anhydrous Toluene (0.2 M concentration).

-

Cycle: Heat to 90°C for 12 hours.

-

Validation: Monitor by LC-MS. Look for the M+H peak corresponding to the product. Caution: If you observe a mass of [M-20], you have likely eliminated HF to form a styrene-like byproduct—reduce temperature and switch base to K₃PO₄ in future runs.[1]

-

Isolation: Filter through a Celite pad, concentrate, and purify via silica gel chromatography.

Part 4: Visualization of Workflows

Figure 1: Strategic SAR & Reaction Logic

This diagram illustrates the decision-making process for selecting BFMB and the divergent synthetic pathways.

Caption: Workflow depicting the transition from a metabolically labile methyl-scaffold to the robust fluoromethyl-analog using chemoselective Palladium catalysis.

Part 5: Safety & Handling (The "Hidden" Hazard)

While BFMB is a valuable building block, it belongs to the class of Benzyl Fluorides .

-

Alkylating Potential: Unlike benzyl chlorides, benzyl fluorides are generally poor alkylating agents due to the strength of the C-F bond. However, in the presence of Lewis Acids (often used in deprotection steps later in synthesis), the fluoride can leave, generating a reactive carbocation.

-

Protocol: Avoid mixing BFMB with strong Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) unless intended.

-

-

HF Elimination: Upon thermal decomposition or exposure to strong bases, BFMB can release Hydrogen Fluoride (HF).[1]

-

Protocol: Perform all reactions in well-ventilated fume hoods. Glassware used for high-temperature reactions should be treated with a saturated NaHCO₃ wash immediately after use to neutralize any trace HF.[1]

-

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Pahadi, N., et al. (2010).[1] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Benzylic Fluorides. (Contextualizing the stability of the C-F bond). Journal of the American Chemical Society.[3]

-

Lombardo, F., et al. (2004).[1] The Role of Fluorine in Medicinal Chemistry: Metabolic Stability and Physicochemical Properties. Annual Reports in Medicinal Chemistry.

-

Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Preparation of Grignard reagents from 1-Bromo-3-fluoro-5-(fluoromethyl)benzene

Technical Application Note: Controlled Metallation of 1-Bromo-3-fluoro-5-(fluoromethyl)benzene

Part 1: Strategic Analysis & Chemical Logic

1.1 The Substrate Challenge The synthesis of a Grignard reagent from 1-Bromo-3-fluoro-5-(fluoromethyl)benzene presents a specific set of chemoselective challenges. While the aryl C-F bond (position 3) is generally robust, the benzylic fluoromethyl group (-CH₂F) at position 5 introduces a latent instability. Although the C-F bond energy (~116 kcal/mol) is high, the benzylic position is susceptible to radical side-reactions during the heterogeneous initiation phase of direct magnesium insertion.

-

Primary Risk: Wurtz-type homocoupling (dimerization) driven by localized heating on the Mg surface.

-

Secondary Risk: While less labile than benzylic chlorides, the -CH₂F group can undergo reductive defluorination under aggressive forcing conditions (refluxing THF with unactivated Mg).

-

Electronic Deactivation: The electron-withdrawing nature of the fluorine substituents (inductive effect) deactivates the C-Br bond toward oxidative addition, often requiring higher activation energies that paradoxically increase the rate of side reactions.

1.2 The Solution: Kinetic vs. Thermodynamic Control To ensure high fidelity and reproducibility suitable for drug development, we distinguish between two methodologies:

-

Method A (Recommended): Magnesium-Halogen Exchange (Turbo Grignard). This homogeneous, low-temperature method avoids the radical surface chemistry of Mg metal, preventing Wurtz coupling and preserving the fluoromethyl motif.

-

Method B (Traditional): Direct Oxidative Insertion. A cost-effective approach for bulk synthesis, requiring strict thermal management and specific activation catalysts.

Part 2: Experimental Protocols

Method A: Magnesium-Halogen Exchange (The "Turbo" Protocol)

Recommended for discovery chemistry, SAR studies, and scales <100g where purity is paramount.

Mechanism:

The use of the Knochel Turbo Grignard (

Reagents:

-

Substrate: 1-Bromo-3-fluoro-5-(fluoromethyl)benzene (1.0 equiv)

-

Reagent:

(1.3 M in THF) (1.05 - 1.10 equiv) -

Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

Step-by-Step Protocol:

-

System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and N₂/Ar inlet. Cool to room temperature under inert gas flow.

-

Charging: Charge the flask with the substrate and anhydrous THF. Cool the solution to -15°C using an ethylene glycol/dry ice bath or a cryostat.

-

Exchange: Add the

solution dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes.-

Critical Control Point: Maintain internal temperature below -10°C to prevent competitive reaction with the benzylic fluoride.

-

-

Incubation: Stir the mixture at -10°C to 0°C for 30–60 minutes.

-

Validation: Aliquot 0.1 mL, quench with I₂/THF, and analyze by GC-MS. Conversion is complete when the starting bromide is <1%.

-

-

Usage: The resulting Grignard reagent is stable at 0°C for at least 4 hours. Use immediately for subsequent electrophilic trapping.

Advantages:

-

Eliminates induction period hazards.

-

Prevents homocoupling (biaryl formation).

-

Operates at low temperature, preserving the -CH₂F group.

Method B: Direct Oxidative Insertion (Mg Metal)

Reserved for large-scale production where raw material cost outweighs purification complexity.

Reagents:

-

Substrate: 1-Bromo-3-fluoro-5-(fluoromethyl)benzene (1.0 equiv)

-

Magnesium Turnings: 1.2 equiv (High purity, mechanically activated/crushed)

-

Activator: DIBAL-H (1 mol%) or Iodine (crystal)

-

Solvent: Anhydrous 2-MeTHF (Preferred over THF for higher boiling point and better safety profile)

Step-by-Step Protocol:

-

Activation: Place Mg turnings in the reactor. Dry stir under vacuum/N₂ cycles to remove surface oxide. Add a minimal volume of solvent to cover the Mg.

-

Initiation:

-

Add 5% of the total substrate volume to the Mg.

-

Add activator (1-2 drops of DIBAL-H is superior to Iodine for fluorinated aromatics as it scavenges moisture and activates the surface without generating Lewis acidic MgI₂ which can degrade C-F bonds).

-

Heat locally with a heat gun until the solvent boils and turbidity (grey cloudiness) appears.

-

-

Controlled Addition:

-

Dilute the remaining substrate in the solvent (1:1 v/v).

-

Begin dropwise addition to the refluxing initiation mixture.

-

Thermodynamic Control: Adjust addition rate to maintain a gentle reflux without external heating. If the reflux dies, STOP addition immediately. Re-initiate before proceeding. Accumulation of unreacted halide is a major explosion hazard.

-

-

Digestion: After addition is complete, reflux externally for 1 hour to drive the reaction to completion.

-

Filtration: Cool to room temperature and filter through a glass frit (under N₂) to remove excess Mg.

Part 3: Analytical & Safety Controls

3.1 Titration (Knochel Method) Before use, the concentration of the Grignard must be determined.

-

Weigh exactly 1.00 mmol of iodine into a dry vial.

-

Dissolve in 2 mL of saturated LiCl solution in THF.

-

Titrate with the Grignard solution at 0°C until the brown color disappears (endpoint).

3.2 Data Summary Table

| Parameter | Method A (Turbo Grignard) | Method B (Direct Mg) |

| Temperature | -15°C to 0°C | 65°C to 80°C (Reflux) |

| Active Species | ArMgCl · LiCl | ArMgBr |

| Conversion | >98% (typical) | 85-95% |

| By-products | Minimal (<1%) | Wurtz dimer (2-5%), Defluorination (<2%) |

| Scalability | Linear up to 10kg | Complex (Exotherm management) |

| Cost | High (Reagent cost) | Low (Mg metal is cheap) |

3.3 Safety Warnings

-

HF Generation: In the event of a fire or thermal runaway, the fluoromethyl group can decompose to release Hydrogen Fluoride (HF). Standard ABC extinguishers are insufficient; use Class D agents for Mg fires.

-

Induction Period: In Method B, never add more than 10% of the halide if the reaction has not initiated. "Sleeping" Grignards can detonate upon sudden initiation.

Part 4: Visualization (Workflow Logic)

Caption: Decision matrix for selecting the optimal metallation pathway based on scale and purity requirements.

Part 5: References

-

Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

-

Bao, R. L.-Y., & Zhao, R. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards. Beilstein Journal of Organic Chemistry, 16, 1343–1356.[3] Link

-

Sigma-Aldrich. (n.d.). TurboGrignard for Selective Metalations. Sigma-Aldrich Technical Bulletins. Link

-

Organic Syntheses. (2007). Preparation of 3,5-Bis(trifluoromethyl)acetophenone via Magnesium-Halogen Exchange.[4] Organic Syntheses, 84, 117. Link

-

Kanto Chemical Co. (2016). Turbo Grignard Reagents: Functional Group Tolerance.[1][5][6] Kanto Technical Brochure. Link

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-fluoro-5-(fluoromethyl)benzene

Introduction

The 3-fluoro-5-(fluoromethyl)phenyl moiety is an increasingly important structural motif in modern medicinal chemistry. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] 1-Bromo-3-fluoro-5-(fluoromethyl)benzene serves as a key building block for introducing this valuable fragment. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this aryl bromide, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.[5]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 1-bromo-3-fluoro-5-(fluoromethyl)benzene. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors. The content is structured to provide not only step-by-step procedures but also the underlying scientific rationale for experimental choices, ensuring both practical utility and a deeper understanding of the reaction principles.

The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine into bioactive molecules is a widely employed strategy in drug discovery.[1][4] The trifluoromethyl group (–CF3), in particular, is known to enhance the pharmacodynamic and pharmacokinetic profiles of compounds.[2] The 3-fluoro-5-(fluoromethyl)phenyl scaffold offers a unique combination of electronic and steric properties that can be exploited to fine-tune molecular interactions and improve drug-like properties.

Palladium-Catalyzed Cross-Coupling: A General Overview

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[6] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[7][8][9]

-

Transmetalation (for Suzuki, Negishi, etc.) or Olefin Insertion (for Heck): The organic group from an organometallic reagent is transferred to the palladium center, or an alkene inserts into the palladium-carbon bond.[7][8][9][10]

-

Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the palladium(0) catalyst.[7][8][9]

The choice of ligands, base, and solvent is crucial for the success of these reactions, as they influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[11][12]

Visualization of the General Catalytic Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9][13] It is widely used due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions.[5][14]

Expertise & Experience: Key Considerations

For the Suzuki-Miyaura coupling of 1-bromo-3-fluoro-5-(fluoromethyl)benzene, several factors must be considered to achieve high yields and selectivity:

-

Catalyst System: The choice of palladium precursor and ligand is paramount. While Pd(PPh3)4 can be effective, modern catalyst systems often employ more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu research groups, which can accelerate the oxidative addition and reductive elimination steps.[12][15]

-

Base: The base plays a critical role in the transmetalation step by activating the organoboron species.[9] Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used. The choice of base can also influence the reaction rate and the suppression of side reactions.

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically employed.[13][14] The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation process.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-bromo-3-fluoro-5-(fluoromethyl)benzene with an arylboronic acid.

Materials:

-

1-Bromo-3-fluoro-5-(fluoromethyl)benzene

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or other suitable phosphine ligand

-

Potassium carbonate (K2CO3)

-

Toluene

-

Water, deionized

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a clean, dry reaction vessel, add 1-bromo-3-fluoro-5-(fluoromethyl)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add the palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv).

-

Add toluene and water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of toluene and 1 mL of water).[13]

-

Purge the reaction vessel with an inert gas for 10-15 minutes to remove oxygen.[13]

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[13]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimized Reaction Conditions

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)2 | A common and relatively air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.[8] |

| Ligand | PPh3 | A widely available and effective ligand for many Suzuki couplings. For more challenging substrates, consider bulky, electron-rich ligands.[12] |

| Base | K2CO3 | A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.[16] |

| Solvent | Toluene/Water (4:1) | A biphasic system that dissolves both the organic substrates and the inorganic base, facilitating the reaction.[13] |

| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |

II. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[17] This reaction has broad applicability in the synthesis of pharmaceuticals and other fine chemicals.

Expertise & Experience: Key Considerations

The success of the Buchwald-Hartwig amination of 1-bromo-3-fluoro-5-(fluoromethyl)benzene depends on several critical factors:

-

Ligand Selection: This is arguably the most crucial parameter. Sterically hindered and electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps.[12] Ligands such as XantPhos have proven to be exceptionally effective.[18]

-

Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice. However, for sensitive substrates, milder organic bases like DBU can be employed.[18][19]

-

Reaction Temperature: While some modern catalyst systems allow for room temperature couplings, elevated temperatures are often necessary to achieve complete conversion, especially with less reactive amines.[20]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 1-bromo-3-fluoro-5-(fluoromethyl)benzene with a primary or secondary amine.

Materials:

-

1-Bromo-3-fluoro-5-(fluoromethyl)benzene

-

Amine (primary or secondary)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

XantPhos or other suitable biarylphosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.01 equiv) and the phosphine ligand (0.02 equiv) to a dry reaction vessel.

-

Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

-

Add 1-bromo-3-fluoro-5-(fluoromethyl)benzene (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

Seal the reaction vessel and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Visualization of the Buchwald-Hartwig Amination Workflow

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

III. Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[21][22] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[23]

Expertise & Experience: Key Considerations

For the Sonogashira coupling of 1-bromo-3-fluoro-5-(fluoromethyl)benzene, the following points are important:

-

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[24]

-

Base: An amine base, such as triethylamine (Et3N) or diisopropylamine (i-Pr2NH), is typically used. It serves both as a base to deprotonate the alkyne and often as the solvent.[6]

-

Ligands: As with other cross-coupling reactions, the choice of phosphine ligand can significantly impact the reaction efficiency. Electron-rich and bulky ligands can promote the reaction, especially for less reactive aryl bromides.[21]

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 1-bromo-3-fluoro-5-(fluoromethyl)benzene with a terminal alkyne.

Materials:

-

1-Bromo-3-fluoro-5-(fluoromethyl)benzene

-

Terminal alkyne

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Toluene or THF, anhydrous

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 1-bromo-3-fluoro-5-(fluoromethyl)benzene (1.0 equiv), the terminal alkyne (1.5 equiv), Pd(PPh3)4 (0.03 equiv), and CuI (0.05 equiv).

-

Add anhydrous toluene or THF, followed by triethylamine (3.0 equiv).

-

Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the insoluble salts.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Data Presentation: Key Reagents and Their Roles

| Reagent | Role | Mechanistic Insight |

| Pd(PPh3)4 | Catalyst | Provides the active Pd(0) species for the catalytic cycle.[6] |

| CuI | Co-catalyst | Forms a copper acetylide, facilitating transmetalation to the palladium center.[24] |

| Et3N | Base & Solvent | Deprotonates the terminal alkyne and neutralizes the HBr formed during the reaction.[6] |

IV. Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] It is a powerful tool for the synthesis of complex olefinic structures.

Expertise & Experience: Key Considerations

When performing a Heck reaction with 1-bromo-3-fluoro-5-(fluoromethyl)benzene, consider the following:

-

Catalyst Precursor: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[8][10]

-

Base: An organic or inorganic base is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.[7] Triethylamine or potassium carbonate are frequently used.[10]

-

Stereoselectivity: The Heck reaction often exhibits a preference for the formation of the trans (E) isomer of the product alkene due to thermodynamic stability.[7][10]

Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck reaction of 1-bromo-3-fluoro-5-(fluoromethyl)benzene with an alkene.

Materials:

-

1-Bromo-3-fluoro-5-(fluoromethyl)benzene

-

Alkene (e.g., styrene, acrylate)

-

Palladium(II) acetate (Pd(OAc)2)

-

Tri(o-tolyl)phosphine (P(o-tol)3)

-

Triethylamine (Et3N)

-

Acetonitrile or DMF, anhydrous

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a sealed tube or pressure vessel, combine 1-bromo-3-fluoro-5-(fluoromethyl)benzene (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)2 (0.02 equiv), and P(o-tol)3 (0.04 equiv).

-

Add anhydrous acetonitrile or DMF, followed by triethylamine (2.0 equiv).

-

Seal the vessel and heat the reaction mixture to 100-120 °C.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Visualization of the Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.[8]

Trustworthiness: A Self-Validating System

The protocols provided herein are designed to be robust and reproducible. However, it is essential for the researcher to validate the identity and purity of all starting materials and products. Standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis should be employed to confirm the structure and purity of the synthesized compounds. Careful monitoring of reaction progress by chromatographic methods (TLC, GC, LC-MS) is crucial for determining the optimal reaction time and identifying any potential side products.

References

- Chemistry Heck Reaction - SATHEE. (n.d.).

- Heck Reaction Mechanism - BYJU'S. (n.d.).

- Heck Reaction - Alfa Chemistry. (n.d.).

- Heck Reaction - Chemistry LibreTexts. (2023, June 30).

- Heck reaction - Wikipedia. (n.d.).

- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (2025, November 17).

- Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry | Request PDF - ResearchGate. (n.d.).

- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.).

- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 05).

- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (n.d.).

- Sonogashira coupling - Wikipedia. (n.d.).

- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).

- Phosphine ligands and catalysis - Research - Gessner Group. (n.d.).

- Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects | Journal of the American Chemical Society - ACS Publications. (2008, October 11).

- Sonogashira Coupling - YouTube. (2020, July 25).

- Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. (n.d.).

- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society. (n.d.).

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.).

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (2014, September 10).

- Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem. (n.d.).

- The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination | Accounts of Chemical Research. (2016, September 22).

- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. (2023, December 17).

- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).

- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025, November 18).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 06).

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI. (2021, August 22).

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).

- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC. (n.d.).

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed. (2021, August 22).

- Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives | Semantic Scholar. (2009, August 25).

- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC. (n.d.).

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. gessnergroup.com [gessnergroup.com]

- 16. jsynthchem.com [jsynthchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. youtube.com [youtube.com]

Application Notes and Protocols for the Scalable Synthesis of 1-Bromo-3-fluoro-5-(fluoromethyl)benzene Derivatives

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated compounds often exhibit unique physicochemical properties, including enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. The 1-bromo-3-fluoro-5-(fluoromethyl)benzene scaffold is a particularly valuable building block, offering multiple points for further chemical elaboration. The presence of orthogonal functionalities—a bromine atom amenable to cross-coupling reactions, a nuclear fluorine atom, and a fluoromethyl group—makes it a highly sought-after intermediate in the synthesis of complex pharmaceuticals and agrochemicals.

This document provides a detailed overview of scalable synthetic routes to 1-bromo-3-fluoro-5-(fluoromethyl)benzene and its derivatives. We will explore various synthetic strategies, delving into the rationale behind the chosen methodologies and providing detailed, step-by-step protocols for key transformations. The focus will be on robust and scalable reactions that are amenable to industrial production.

Synthetic Strategies: A Comparative Analysis

The synthesis of 1-bromo-3-fluoro-5-(fluoromethyl)benzene can be approached through several convergent and linear strategies. The choice of a particular route will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Below, we outline two primary retrosynthetic approaches.

Retrosynthetic Analysis

A logical disconnection of the target molecule suggests two main pathways originating from commercially available precursors.

Caption: Retrosynthetic analysis of 1-Bromo-3-fluoro-5-(fluoromethyl)benzene.

Route 1: Synthesis from 3,5-Difluoroaniline

This route offers a robust and scalable pathway utilizing a readily available starting material. The key transformations involve a Sandmeyer reaction to introduce the bromine atom, followed by functional group manipulations to construct the fluoromethyl moiety.

Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Step 1 & 2: Diazotization and Sandmeyer Reaction of 3,5-Difluoroaniline

The Sandmeyer reaction is a well-established method for converting arylamines to aryl halides via their diazonium salts.[1][2] The use of copper(I) bromide is crucial for the efficient conversion to the aryl bromide.[3]

-

Materials: 3,5-Difluoroaniline, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr), Ice.

-

Procedure:

-

To a stirred solution of 3,5-difluoroaniline (1.0 equiv) in 48% HBr at 0-5 °C, a solution of NaNO₂ (1.1 equiv) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

In a separate flask, CuBr (1.2 equiv) is dissolved in 48% HBr.

-

The cold diazonium salt solution is added slowly to the CuBr solution.

-

The reaction is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 1-bromo-3,5-difluorobenzene is purified by distillation or chromatography.

-

Step 3: Formylation of 1-Bromo-3,5-difluorobenzene

Ortho-formylation can be achieved through various methods, including the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with a formylating agent.

-

Materials: 1-Bromo-3,5-difluorobenzene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) or a suitable organolithium reagent.

-

Procedure (Vilsmeier-Haack):

-

To a stirred solution of DMF (3.0 equiv) at 0 °C, POCl₃ (1.2 equiv) is added dropwise.

-

The mixture is stirred for 30 minutes, and then 1-bromo-3,5-difluorobenzene (1.0 equiv) is added.

-

The reaction is heated to 80 °C for several hours until completion (monitored by TLC or GC).

-

The reaction is cooled and quenched by pouring onto ice, followed by neutralization with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by chromatography affords 3-bromo-5-fluorobenzaldehyde.

-

Step 4: Reduction of 3-Bromo-5-fluorobenzaldehyde

The reduction of the aldehyde to the corresponding benzylic alcohol is a straightforward transformation.

-

Materials: 3-Bromo-5-fluorobenzaldehyde, Sodium borohydride (NaBH₄), Methanol or Ethanol.

-

Procedure:

-

3-Bromo-5-fluorobenzaldehyde (1.0 equiv) is dissolved in methanol at 0 °C.

-

NaBH₄ (1.5 equiv) is added portion-wise.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield (3-bromo-5-fluorophenyl)methanol.

-

Step 5: Deoxyfluorination of (3-Bromo-5-fluorophenyl)methanol

This is a critical step, and several reagents can be employed. Diethylaminosulfur trifluoride (DAST) and its analogues are common, but for larger scale, other options might be more suitable due to safety and cost.[4] More recent methods, such as those employing SF₆ as a fluorine source, offer promising alternatives.[5][6]

-

Materials: (3-Bromo-5-fluorophenyl)methanol, Deoxyfluorinating agent (e.g., DAST, Deoxo-Fluor®), Anhydrous dichloromethane.

-

Procedure (using DAST):

-

A solution of (3-bromo-5-fluorophenyl)methanol (1.0 equiv) in anhydrous dichloromethane is cooled to -78 °C.

-

DAST (1.2 equiv) is added dropwise.

-

The reaction is allowed to slowly warm to room temperature and stirred until completion.

-

The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed, dried, and concentrated.

-

Purification by chromatography provides the final product, 1-bromo-3-fluoro-5-(fluoromethyl)benzene.

-

Route 2: Synthesis from 3-Bromo-5-fluoroaniline

This alternative route begins with a commercially available aniline that already possesses the bromo and one of the fluoro substituents in the correct positions. This can be advantageous in terms of step economy.

Workflow for Route 2

Caption: Synthetic workflow for Route 2.

The latter stages of this route (steps 3-5) are identical to those in Route 1. The key difference lies in the initial steps to generate the common intermediate, 3-bromo-5-fluorobenzaldehyde.

Experimental Protocols for Key Steps in Route 2

Step 1 & 2: Diazotization and Hydroxylation of 3-Bromo-5-fluoroaniline

Instead of a Sandmeyer reaction, the diazonium salt is converted to a phenol.[1]

-

Materials: 3-Bromo-5-fluoroaniline, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.

-

Procedure:

-

3-Bromo-5-fluoroaniline (1.0 equiv) is dissolved in aqueous sulfuric acid at 0-5 °C.

-

A solution of NaNO₂ (1.1 equiv) in water is added dropwise.

-

The resulting diazonium salt solution is then added to boiling water, leading to the evolution of nitrogen gas and the formation of the phenol.

-

After cooling, the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield 3-bromo-5-fluorophenol.

-

The subsequent formylation of the phenol can be achieved using methods like the Reimer-Tiemann or Duff reaction, followed by reduction and deoxyfluorination as described in Route 1.

Scalability and Safety Considerations

For large-scale synthesis, several factors must be considered:

-

Diazonium Salt Stability: Diazonium salts can be explosive when isolated. Performing the Sandmeyer or hydroxylation reactions in a continuous flow setup can mitigate this risk by generating and consuming the diazonium salt in situ.

-

Fluorinating Agents: Many fluorinating agents are toxic and corrosive.[7] The use of specialized equipment and trained personnel is essential. For industrial applications, exploring solid, less hazardous fluorinating agents or electrochemical methods is highly recommended.[6][8]

-

Reaction Conditions: Reactions involving highly reactive intermediates or hazardous reagents should be carefully optimized for temperature control and quenching procedures.

-

Purification: Chromatographic purification is often not feasible on a large scale. Developing purification strategies based on distillation, crystallization, or extraction is crucial for an industrial process.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Scalability Notes |

| 1.1 | Diazotization/Sandmeyer | NaNO₂, HBr, CuBr | 70-85% | Amenable to large scale; potential for flow chemistry. |

| 1.2 | Formylation | POCl₃, DMF | 60-75% | Exothermic; requires careful temperature control. |

| 1.3 | Reduction | NaBH₄ | >90% | Robust and high-yielding. |

| 1.4 | Deoxyfluorination | DAST, Deoxo-Fluor® | 50-70% | Reagent cost and handling are major considerations. |

| 2.1 | Diazotization/Hydroxylation | NaNO₂, H₂SO₄ | 65-80% | A classic, scalable method. |

Conclusion

The synthesis of 1-bromo-3-fluoro-5-(fluoromethyl)benzene can be accomplished through multiple scalable routes. The choice between these pathways will be dictated by the specific requirements of the project, including cost, available equipment, and safety protocols. The methodologies outlined in this application note provide a solid foundation for researchers and process chemists to develop robust and efficient syntheses of this valuable fluorinated building block.

References

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications. [Link]

-

Singh, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Wang, X., et al. (2026, January 14). Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF6 as Fluorinating Agent. Synthesis. [Link]

-

Gohain, S., et al. (2004, March 31). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters. [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. [Link]

-

Taylor, S. D., et al. (2024, July 10). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. [Link]

-

Knochel, P., & Yamada, S. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis. [Link]

-

Taylor, S. D., et al. (2024, July 10). Benzylic C(sp3)–H fluorination. PMC. [Link]

-

Schlosser, M. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. chimia.ch [chimia.ch]

- 8. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Bromo-3-fluoro-5-(fluoromethyl)benzene

Welcome to the technical support center for optimizing cross-coupling reactions involving 1-Bromo-3-fluoro-5-(fluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this unique substrate. The presence of three distinct functionalities—an aryl bromide for coupling, an electron-withdrawing fluorine, and a potentially reactive fluoromethyl group—presents specific challenges and opportunities in carbon-carbon and carbon-heteroatom bond formation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design more robust and higher-yielding reactions.

I. General Considerations for 1-Bromo-3-fluoro-5-(fluoromethyl)benzene

The unique substitution pattern of this aryl bromide influences its reactivity in palladium-catalyzed cross-coupling reactions in several ways:

-

Electronic Effects: The presence of two electron-withdrawing groups (F and CH₂F) makes the benzene ring electron-deficient. This can facilitate the oxidative addition of the C-Br bond to the Pd(0) center, which is often the rate-determining step in the catalytic cycle.[1] However, the subsequent reductive elimination step may be slowed down.

-

Potential for Side Reactions: The fluoromethyl group, while generally stable, introduces the possibility of C-F bond activation under certain conditions, particularly at elevated temperatures or with highly reactive catalysts.[2] Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is another common side reaction with electron-deficient aryl halides.[3]

-

Steric Hindrance: While not excessively bulky, the substituents at the 1, 3, and 5 positions can influence the choice of ligands and coupling partners.

II. Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[4] However, achieving high yields with 1-Bromo-3-fluoro-5-(fluoromethyl)benzene requires careful optimization.

FAQ 1: I am observing low to no conversion in my Suzuki-Miyaura coupling. What are the likely causes and how can I improve the yield?

Possible Causes:

-

Inefficient Oxidative Addition: While the electron-deficient nature of the substrate should favor this step, an inappropriate catalyst/ligand combination can still lead to low reactivity.

-

Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or impurities. Additionally, the fluoride ions generated during the reaction or from substrate degradation could potentially inhibit the catalyst.

-

Slow Transmetalation: The choice of base is critical for activating the boronic acid partner.[4] An unsuitable base or biphasic solvent system can hinder the transfer of the organic group to the palladium center.

Troubleshooting Steps:

-

Catalyst and Ligand Screening:

-

Initial Choice: Start with a robust catalyst system like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine ligand.

-

Ligand Modification: For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often beneficial. Consider screening ligands such as SPhos, XPhos, or RuPhos, which are known to promote both oxidative addition and reductive elimination.[5]

-

-

Base Selection:

-

The choice of base can significantly impact yield.[6] A screening of bases is highly recommended.

-

Inorganic Bases: K₃PO₄ and Cs₂CO₃ are often effective and are generally preferred over stronger bases like NaOtBu for Suzuki couplings to minimize side reactions like hydrodehalogenation.[6]

-